![molecular formula C19H18N2O2S2 B13584688 1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a thiazole ring, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the indole moiety. The methanesulfonyl group is introduced in the final steps through sulfonation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different indole derivatives.
Scientific Research Applications
1-Methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar functional groups.
Thiazole derivatives: Compounds with a thiazole ring, which may have similar biological activities.
Indole derivatives: Compounds with an indole moiety, often explored for their pharmacological properties.
Uniqueness: 1-Methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O2S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C19H18N2O2S2/c1-13-4-3-5-16(10-13)19-20-17(12-24-19)14-6-7-18-15(11-14)8-9-21(18)25(2,22)23/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
QCCDZNXSEKJZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


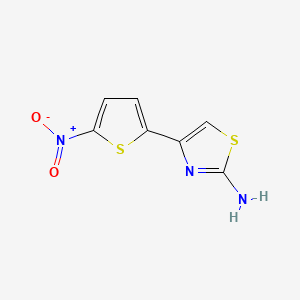
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)

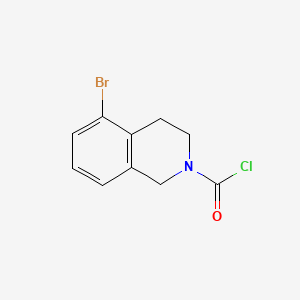
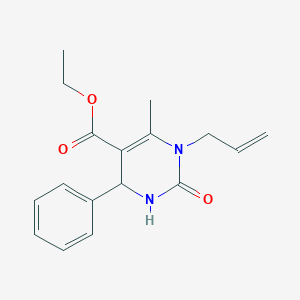

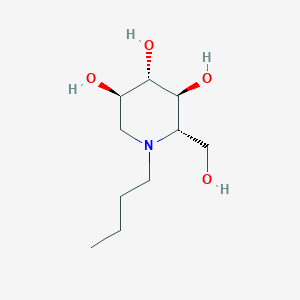
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
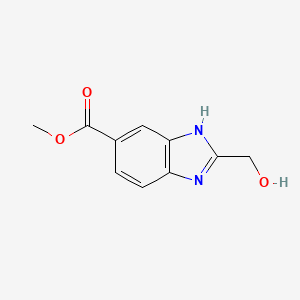
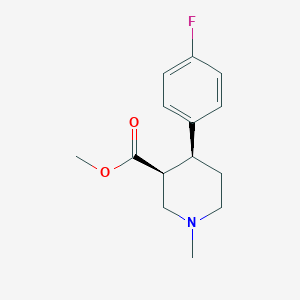
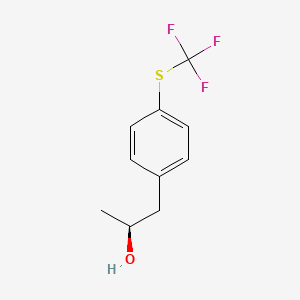
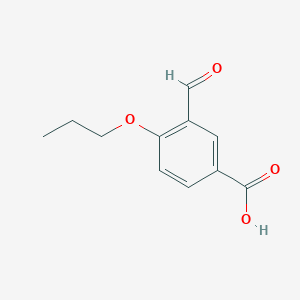
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)

